(3-Chloroisoquinolin-7-yl)boronic acid
Description
Properties
IUPAC Name |
(3-chloroisoquinolin-7-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-9-4-6-1-2-8(10(13)14)3-7(6)5-12-9/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDFGQMNAXLLIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CN=C(C=C2C=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263568 | |
| Record name | Boronic acid, B-(3-chloro-7-isoquinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096331-38-1 | |
| Record name | Boronic acid, B-(3-chloro-7-isoquinolinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(3-chloro-7-isoquinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
The most common and efficient preparation method for (3-Chloroisoquinolin-7-yl)boronic acid involves palladium-catalyzed borylation of halogenated isoquinoline derivatives, particularly via Suzuki–Miyaura cross-coupling protocols. These methods typically use halogenated isoquinolines (e.g., 3-chloro-7-bromoisoquinoline) as substrates, which are converted to the corresponding boronic acid derivatives using boron reagents such as bis(pinacolato)diboron or boronic acid equivalents.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(0) complexes (e.g., tetrakis(triphenylphosphine) palladium(0)) or Pd(II) acetate with phosphine ligands | Efficient for aryl halides and heteroaryl halides |
| Base | Potassium carbonate, cesium carbonate, sodium carbonate | Facilitates transmetalation step |
| Solvent | Tetrahydrofuran (THF), 1,4-dioxane, toluene, water mixtures | Mixed aqueous-organic solvents improve solubility |
| Temperature | Reflux or 80–100 °C | Ensures complete reaction over 2–12 hours |
| Atmosphere | Inert gas (argon or nitrogen) | Prevents catalyst deactivation |
For example, a typical procedure involves refluxing 3-chloro-7-bromoisoquinoline with bis(pinacolato)diboron in the presence of Pd catalyst and potassium carbonate in a THF-water mixture under nitrogen for 12 hours, followed by purification via silica gel chromatography to yield the boronic acid derivative with yields ranging from 60% to 85%.
Suzuki–Miyaura Cross-Coupling Adaptations for Isoquinoline Boronic Acids
The Suzuki–Miyaura reaction is pivotal for synthesizing arylboronic acids, including heteroaryl variants like this compound. The method typically involves:
- Starting from halogenated isoquinoline precursors (iodo or bromo derivatives preferred for reactivity).
- Using boronic acid derivatives or diboron reagents as boron sources.
- Employing palladium catalysts with suitable phosphine ligands to enhance catalytic activity.
- Utilizing bases such as cesium carbonate or potassium carbonate to facilitate the reaction.
- Use of 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand with Pd catalysts improves yields and selectivity in heteroaryl systems.
- Mixed solvent systems (e.g., 1,4-dioxane/water or toluene/dioxane/water) optimize solubility and reaction rates.
- Reaction times vary from 2 to 12 hours depending on substrate and catalyst loading.
- Purification typically involves extraction followed by silica gel chromatography using solvent mixtures like dichloromethane/ethyl acetate/ethanol.
Preparation of Boronic Acids: General Considerations
The preparation of boronic acids, including heteroaryl boronic acids like this compound, generally follows these routes:
- Direct borylation of halogenated precursors: Using Pd-catalyzed coupling with diboron reagents.
- Lithiation followed by borylation: Metalation of the heteroaryl compound followed by reaction with trialkyl borates.
- Hydroboration of alkenyl precursors: Less common for isoquinoline derivatives.
The Suzuki–Miyaura cross-coupling method is favored due to its mild conditions, functional group tolerance, and scalability.
Summary Table of Representative Preparation Methods
| Method | Starting Material | Catalyst & Ligand | Base | Solvent System | Temperature & Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pd-catalyzed borylation | 3-chloro-7-bromoisoquinoline | Pd(PPh3)4 or Pd(OAc)2 + dppf | K2CO3 or Cs2CO3 | THF/H2O or dioxane/H2O | Reflux, 2–12 h | 60–85 | Purified by silica gel chromatography |
| Suzuki–Miyaura cross-coupling | 3-chloro-7-iodoisoquinoline | Pd(PPh3)4, Pd(dppf) | Cs2CO3 | 1,4-Dioxane/H2O or toluene/dioxane/H2O | 80 °C, 2–12 h | 70–85 | High functional group tolerance |
| Photochemical boronate rearrangement (emerging) | Organoboron intermediates | None (light irradiation) | N/A | Visible light | Ambient, minutes to hours | N/A | Potential future method, not yet standard |
Chemical Reactions Analysis
Types of Reactions
(3-Chloroisoquinolin-7-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The chloro group on the isoquinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are employed under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Hydroxyl-substituted isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
2.1 Cross-Coupling Reactions
One of the primary uses of (3-Chloroisoquinolin-7-yl)boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction facilitates the formation of biaryl compounds, which are essential in pharmaceuticals.
2.2 Synthesis of Complex Molecules
The compound can also be employed as a building block for synthesizing complex organic molecules, including heterocycles and biologically active compounds. Its ability to undergo various transformations makes it valuable in synthetic organic chemistry.
Medicinal Chemistry Applications
3.1 Anticancer Activity
Boronic acids, including this compound, have shown promising anticancer properties through their inhibition of proteasomes. The modification of existing drugs with boronic acid groups can enhance their efficacy and selectivity.
| Drug Name | Mechanism of Action | Approval Year |
|---|---|---|
| Bortezomib | Proteasome inhibitor | 2003 |
| Ixazomib | N-diethyl boronic acid derivative | 2015 |
| Vaborbactam | β-lactamase inhibitor | 2017 |
3.2 Antimicrobial Properties
Research has indicated that boronic acids can act as effective antimicrobial agents by inhibiting β-lactamases, enzymes that confer resistance to antibiotics. The design of boronic acid derivatives has led to improved inhibitors with lower Ki values against resistant strains.
Case Studies
4.1 Synthesis and Evaluation of Antibacterial Agents
A study investigated a series of sulfonamide boronic acids that demonstrated significant antibacterial activity against AmpC β-lactamase producing bacteria. The incorporation of this compound into these compounds enhanced their potency.
4.2 Development of Fluorescent Sensors
Another application involved the use of this compound in developing fluorescent sensors for detecting biologically relevant molecules such as hydrogen peroxide. These sensors exploit the unique photophysical properties of boron-containing compounds.
Mechanism of Action
The mechanism of action of (3-Chloroisoquinolin-7-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity . The compound’s ability to form stable complexes with biological molecules makes it a valuable tool in medicinal chemistry and drug development .
Comparison with Similar Compounds
Positional Isomers and Chlorinated Derivatives
(3-Chloroisoquinolin-7-yl)boronic acid has several positional isomers, including:
- (3-Chloroisoquinolin-6-yl)boronic acid (Similarity: 0.98)
- (3-Chloroisoquinolin-5-yl)boronic acid (Similarity: 0.96)
- (1-Chloroisoquinolin-7-yl)boronic acid (Similarity: 1.00)
The position of the chlorine and boronic acid groups significantly impacts reactivity and biological activity. For example, 7-chloroquinolin-4-ylboronic acid (), a quinoline analog, differs in the nitrogen atom’s placement within the aromatic system.
Methyl-Substituted Analogs
3-Methylisoquinolin-7-ylboronic acid () replaces chlorine with a methyl group. Methyl substituents introduce steric hindrance and electron-donating effects, which may reduce Lewis acidity compared to electron-withdrawing chlorine. This could lower reactivity in Suzuki couplings or weaken interactions with biological targets requiring strong boronate complexation .
Electronic and Reactivity Profiles
pKa and Lewis Acidity
The pKa of boronic acids governs their ability to form boronate esters with diols, a critical property for glucose sensing or enzyme inhibition. Chlorine’s electron-withdrawing effect likely lowers the pKa of this compound compared to methylated analogs like 3-Methylisoquinolin-7-ylboronic acid. This enhances its reactivity under physiological conditions, as boronate formation is favored at lower pH .
Stability and Hydrolysis
Boronic acids are prone to hydrolysis, especially under basic conditions. demonstrates that 4-nitrophenyl boronic acid undergoes rapid conversion to 4-nitrophenol in the presence of H₂O₂, with reaction rates pH-dependent. Chlorinated isoquinoline derivatives may exhibit similar instability, necessitating careful handling in aqueous environments .
Anticancer Potential
- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid () show sub-micromolar cytotoxicity in triple-negative breast cancer cells. Their extended aromatic systems may facilitate intercalation or enzyme inhibition, a mechanism less likely for the smaller isoquinoline scaffold of this compound.
- Boronic acid arylidene heterocycles () demonstrate glioblastoma inhibition, suggesting that combining boronic acids with heterocyclic motifs enhances bioactivity. The chlorine in this compound could similarly modulate target specificity .
Enzyme Inhibition
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid () inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A. The flexible methoxyethyl side chain may improve binding pocket accommodation, whereas the rigid isoquinoline scaffold of this compound might limit conformational adaptability .
- Proteasome inhibitors with boronic acid moieties (e.g., bortezomib) are selectively antagonized by EGCG, highlighting the importance of the boronic acid group in target engagement. Chlorine’s electron-withdrawing effect could enhance this interaction .
Data Tables
Table 1: Structural and Electronic Comparison
| Compound | Substituent Position | Key Group | Predicted pKa* | Notable Activity |
|---|---|---|---|---|
| This compound | 3-Cl, 7-BA | Cl, BA | ~8.5–9.5 | Potential enzyme inhibition |
| 3-Methylisoquinolin-7-ylboronic acid | 3-Me, 7-BA | Me, BA | ~9.5–10.5 | Reduced Lewis acidity |
| 7-Chloroquinolin-4-ylboronic acid | 7-Cl, 4-BA | Cl, BA | ~8.0–9.0 | Suzuki coupling reagent |
| Phenanthren-9-yl boronic acid | N/A | BA on phenanthrene | ~7.5–8.5 | Anticancer (4T1 cells) |
*Predicted based on electronic effects; exact values require experimental validation .
Biological Activity
(3-Chloroisoquinolin-7-yl)boronic acid is a compound belonging to the class of boronic acids, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its interactions, mechanisms of action, and potential therapeutic applications.
This compound is characterized by its boron atom bonded to a chloroisoquinoline moiety. The general structure can be represented as follows:
This compound exhibits properties typical of boronic acids, including the ability to form reversible covalent bonds with diols, which is crucial for its biological interactions.
Mechanisms of Biological Activity
Boronic acids, including this compound, interact with various biological targets through multiple mechanisms:
- Inhibition of Enzymatic Activity : Boronic acids are known to inhibit proteasome activity, which is critical in cancer therapy. For instance, compounds like bortezomib have demonstrated efficacy in treating multiple myeloma by inhibiting the 26S proteasome.
- Interaction with Insulin : A theoretical model has suggested that certain boronic acids can interact with insulin, potentially stabilizing its conformation and enhancing its biological activity. This interaction is facilitated through hydrogen bonding and hydrophobic interactions with key amino acid residues in insulin .
- Antimicrobial Properties : Some studies indicate that boronic acids can exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting specific enzymes involved in metabolic pathways .
Case Studies
- Anticancer Activity : Research has shown that derivatives of boronic acids can selectively target cancer cells. A study indicated that this compound derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .
- Inhibition of β-Lactamases : Another study explored the use of boronic acids as inhibitors of β-lactamases, enzymes that confer antibiotic resistance. The incorporation of boronic acid moieties into antibiotic frameworks improved their efficacy against resistant strains of bacteria .
Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
